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molecular formula C7H4FNO B1342717 2-Fluoro-3-hydroxybenzonitrile CAS No. 1000339-24-1

2-Fluoro-3-hydroxybenzonitrile

Cat. No. B1342717
M. Wt: 137.11 g/mol
InChI Key: CVJVSXKZGFQWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901307B2

Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, 2-fluoro-3-hydroxybenzonitrile (0.500 g, 3.65 mmol), MeCN (13.89 ml), 1-bromo-2-methylpropane (0.699 ml, 7.29 mmol), and K2CO3 (1.008 g, 7.29 mmol). The mixture was then placed in an oil bath and heated to 60° C. with stirring overnight. This mixture was then cooled to rt, filtered through a bed of Celite, and conc. In vacuo. The crude material was purified via silica gel chromatography (40 g) using ethyl acetate/hexanes (1:4) as eluent to afford pure 2-fluoro-3-isobutoxybenzonitrile (0.610 g, 87%) as a colorless oil. M/z 194.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.699 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.008 g
Type
reactant
Reaction Step Three
Name
Quantity
13.89 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Br[CH2:12][CH:13]([CH3:15])[CH3:14].C([O-])([O-])=O.[K+].[K+]>CC#N>[F:1][C:2]1[C:9]([O:10][CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1O
Step Two
Name
Quantity
0.699 mL
Type
reactant
Smiles
BrCC(C)C
Step Three
Name
Quantity
1.008 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
13.89 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 100 mL round bottom flask was charged with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The mixture was then placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel chromatography (40 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C#N)C=CC=C1OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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